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Compound of Interest

Compound Name: 1,4-Oxathiane

Cat. No.: B103149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 1,4-Oxathiane, a heterocyclic compound of interest in medicinal chemistry and materials

science. This document details the key spectroscopic data obtained from Nuclear Magnetic

Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses. Experimental

protocols for these techniques are also provided to facilitate the replication and validation of

these findings.

Introduction to 1,4-Oxathiane
1,4-Oxathiane is a six-membered saturated heterocyclic compound containing one oxygen

and one sulfur atom at positions 1 and 4, respectively. Its unique structural and electronic

properties make it a valuable building block in the synthesis of various biologically active

molecules and functional materials. Accurate and thorough spectroscopic characterization is

paramount for its identification, purity assessment, and structural elucidation in various

research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1,4-
Oxathiane in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms within the molecule.
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¹H NMR Spectral Data
The ¹H NMR spectrum of 1,4-Oxathiane typically exhibits two multiplets corresponding to the

two sets of chemically non-equivalent methylene protons.

Protons
Chemical Shift (δ) in ppm (Solvent:
CDCl₃)

-O-CH₂- ~4.0 - 4.2

-S-CH₂- ~2.8 - 3.0

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 1,4-Oxathiane shows two distinct signals for the

two different types of carbon atoms.

Carbon
Chemical Shift (δ) in ppm (Solvent:
CDCl₃)

-O-CH₂- ~70 - 72

-S-CH₂- ~28 - 30

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 1,4-Oxathiane for ¹H NMR or 50-100 mg for ¹³C NMR.[1]

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength spectrometer.
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Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 100 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).[2]

Phase the resulting spectrum manually or automatically.

Reference the spectrum to the TMS signal at 0.00 ppm.[2]

Perform baseline correction.

Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy probes the molecular vibrations of 1,4-Oxathiane, providing a

fingerprint spectrum that is unique to the compound.

Infrared (IR) Spectral Data
The IR spectrum of 1,4-Oxathiane is characterized by strong C-H stretching and bending

vibrations, as well as C-O and C-S stretching modes.
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Vibrational Mode Wavenumber (cm⁻¹)

C-H stretch 2950 - 2850

CH₂ scissoring ~1450

C-O-C stretch ~1100

C-S-C stretch ~700 - 600

Raman Spectral Data
Raman spectroscopy complements IR spectroscopy, often providing stronger signals for

symmetric vibrations.

Vibrational Mode Raman Shift (cm⁻¹)

C-H stretch 2950 - 2850

CH₂ twist/wag ~1300 - 1200

Ring breathing modes ~800 - 700

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of neat 1,4-Oxathiane onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

Place a second salt plate on top to create a thin liquid film.[3]

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Spectral Range: 4000 - 400 cm⁻¹.[4]

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[4]
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Background: A background spectrum of the empty sample compartment should be collected

prior to sample analysis.

Data Processing:

The instrument software automatically performs the Fourier transform.

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus

wavenumber.

Experimental Protocol for Raman Spectroscopy
Sample Preparation:

Fill a glass capillary tube or a cuvette with liquid 1,4-Oxathiane.

Instrument Parameters:

Spectrometer: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785

nm).

Laser Power: Use the minimum laser power necessary to obtain a good signal and avoid

sample heating or degradation.

Integration Time: 1-10 seconds, depending on the signal intensity.

Number of Accumulations: 10-20 accumulations to improve the signal-to-noise ratio.

Data Processing:

The software will process the scattered light to generate a spectrum of Raman intensity

versus Raman shift (in cm⁻¹).

Baseline correction may be necessary to remove fluorescence background.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 1,4-Oxathiane, which is crucial for its identification and for confirming its molecular formula.
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Electron Ionization (EI) Mass Spectral Data
Under electron ionization, 1,4-Oxathiane undergoes fragmentation, leading to a characteristic

pattern of ions.

m/z Proposed Fragment Relative Intensity

104 [M]⁺ (Molecular Ion) High

74 [M - CH₂O]⁺ Moderate

60 [C₂H₄S]⁺ High

45 [C₂H₅O]⁺ Moderate

Experimental Protocol for GC-MS
Sample Preparation:

Prepare a dilute solution of 1,4-Oxathiane (e.g., 1 mg/mL) in a volatile organic solvent such

as dichloromethane or methanol.

Gas Chromatography (GC) Parameters:

GC System: A gas chromatograph coupled to a mass spectrometer.

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10

°C/min.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.[5][6]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Scan Range: m/z 35 - 300.

Ion Source Temperature: 230 °C.[7]

Data Processing:

The software will generate a total ion chromatogram (TIC) and mass spectra for the peaks in

the chromatogram.

The mass spectrum of the peak corresponding to 1,4-Oxathiane can be compared with

library spectra for identification.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of a chemical compound like 1,4-Oxathiane.

Sample: 1,4-Oxathiane

NMR Spectroscopy Vibrational Spectroscopy Mass Spectrometry

¹H NMR ¹³C NMR FT-IR Raman GC-MS (EI)

Data Analysis & Interpretation

Structural Elucidation

Click to download full resolution via product page
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Caption: General workflow for spectroscopic characterization.

This guide provides foundational spectroscopic data and methodologies for the

characterization of 1,4-Oxathiane. Researchers and scientists can utilize this information for

routine analysis, quality control, and as a basis for further studies involving this versatile

heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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